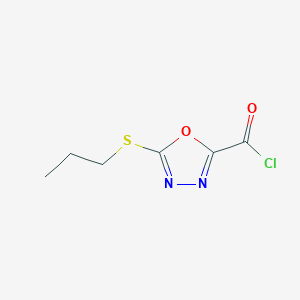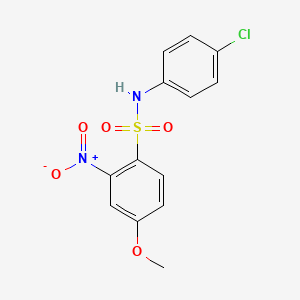
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile
Descripción general
Descripción
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile is a fluorinated pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoromethoxy-3-methylpyridine-2-carbonitrile typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent is used. For example, the reaction of 3-methyl-2-pyridinecarbonitrile with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Fluoromethoxy-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-methoxy-3-methylpyridine
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
5-Fluoromethoxy-3-methylpyridine-2-carbonitrile is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
5-(fluoromethoxy)-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-6-2-7(12-5-9)4-11-8(6)3-10/h2,4H,5H2,1H3 |
Clave InChI |
IWDDSHNBYUQJKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C#N)OCF |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














